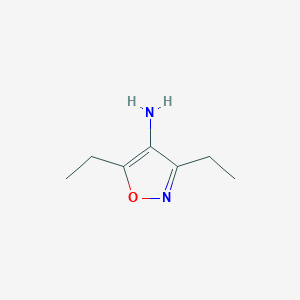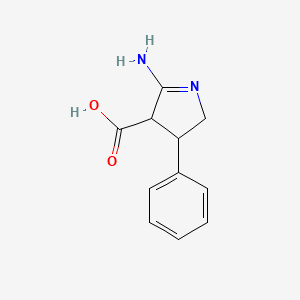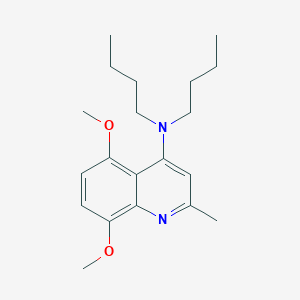![molecular formula C6H8N2O B12890017 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoxazole ring with a pyridine ring, resulting in a fused bicyclic system. The compound is known for its potential therapeutic applications, particularly in the modulation of gamma-aminobutyric acid (GABA) receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process involves the formation of intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The primary mechanism of action of 4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine involves its interaction with GABA receptors. It acts as a modulator of these receptors, particularly those containing the delta subunit. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . The compound’s ability to selectively target delta-subunit-containing GABA receptors makes it unique compared to other GABA receptor modulators.
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Another isoxazole-pyridine fused compound with similar biological activity.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activity.
Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine is unique due to its selective modulation of delta-subunit-containing GABA receptors. This selectivity distinguishes it from other GABA receptor modulators, which may have broader or different receptor targets.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-5-4-8-9-6(5)7-3-1/h4,7H,1-3H2 |
Clave InChI |
CWIBJTIIKKPEEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NC1)ON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
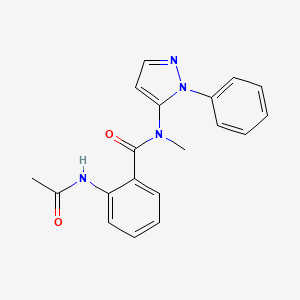
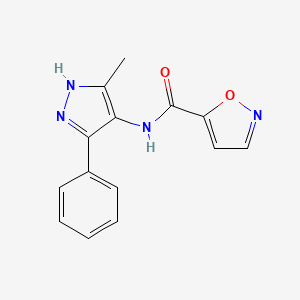

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
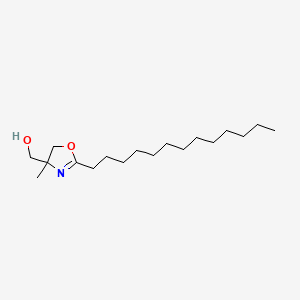
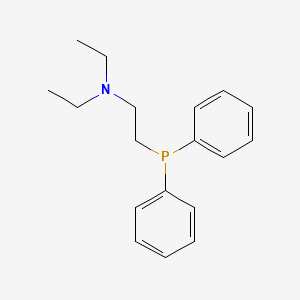
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
